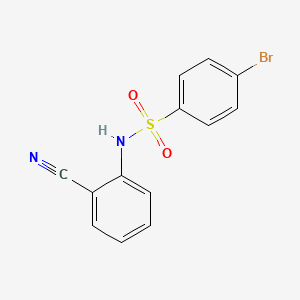

4-bromo-N-(2-cyanophenyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-(2-cyanophenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₃H₉BrN₂O₂S. It is characterized by the presence of a bromine atom, a cyanophenyl group, and a benzenesulfonamide moiety.

Mechanism of Action

Target of Action

The primary target of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide, also known as 2-{[(4-bromophenyl)sulfonyl]amino}benzenecarbonitrile, is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia, where it helps maintain pH balance by facilitating the conversion of carbon dioxide to bicarbonate and protons .

Mode of Action

This compound acts as an inhibitor of CA IX . By binding to the active site of the enzyme, it prevents the enzyme from catalyzing its normal reaction . This inhibition disrupts the tumor cell’s ability to manage pH in hypoxic conditions, which can lead to a decrease in tumor cell survival and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the carbon dioxide hydration pathway in tumor cells . This pathway is crucial for maintaining intracellular pH and facilitating tumor cell survival in hypoxic conditions . By inhibiting CA IX, the compound disrupts this pathway, potentially leading to an unfavorable environment for tumor cell survival .

Result of Action

The inhibition of CA IX by this compound can lead to a decrease in tumor cell survival and proliferation . This is due to the disruption of the carbon dioxide hydration pathway, which is crucial for maintaining intracellular pH and facilitating tumor cell survival in hypoxic conditions .

Action Environment

The action of this compound is influenced by the tumor microenvironment . Hypoxic conditions, which are common in solid tumors, lead to the overexpression of CA IX . Therefore, the efficacy of this compound may be particularly high in hypoxic tumors due to the high expression of its target . .

Biochemical Analysis

Biochemical Properties

It is known that benzenesulfonamide derivatives can interact with various enzymes and proteins . For instance, they have been found to inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This interaction could potentially make 4-Bromo-N-(2-cyanophenyl)benzenesulfonamide a useful target for discovering novel antiproliferative agents .

Cellular Effects

In cellular environments, this compound has been observed to have significant effects. It has been reported to cause cells to accumulate in the G2/M phase, leading to cell cycle arrest . This compound has also been found to have an inhibitory effect against both cancer cell lines at concentration ranges from 1.52–6.31 μM .

Molecular Mechanism

It is known that benzenesulfonamide derivatives can inhibit carbonic anhydrase IX . This inhibition could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects .

Metabolic Pathways

It is known that benzenesulfonamide derivatives can interact with various enzymes and cofactors .

Preparation Methods

The synthesis of 4-bromo-N-(2-cyanophenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminobenzonitrile. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-bromo-N-(2-cyanophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The sulfonamide group can undergo oxidation to form sulfonic acids under strong oxidative conditions.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-(2-cyanophenyl)benzenesulfonamide has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new materials and drugs.

Biological Studies: It is employed in studies investigating the inhibition of enzymes such as carbonic anhydrase, which is relevant in cancer research.

Comparison with Similar Compounds

4-bromo-N-(2-cyanophenyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

4-chloro-N-(2-cyanophenyl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.

4-fluoro-N-(2-cyanophenyl)benzenesulfonamide: Contains a fluorine atom instead of bromine.

4-iodo-N-(2-cyanophenyl)benzenesulfonamide: Contains an iodine atom instead of bromine.

Biological Activity

4-Bromo-N-(2-cyanophenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. Understanding its biological activity involves examining its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C13H9BrN2O2S

- Molecular Weight : 325.19 g/mol

- CAS Number : 393128-93-3

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be crucial for the survival and proliferation of pathogenic organisms.

- Protein Binding : Studies indicate that the compound interacts with serum proteins, affecting its pharmacokinetics and therapeutic efficacy. For instance, the binding affinity to human serum albumin (HSA) suggests a moderate to strong interaction, which may enhance its bioavailability .

Antimicrobial Activity

Recent studies highlight the compound's effectiveness against various microbial strains:

- Antibacterial Activity : In vitro tests have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values range as follows:

- Staphylococcus aureus: MIC = 5.64 to 77.38 µM

- Escherichia coli: MIC = 2.33 to 156.47 µM

- Pseudomonas aeruginosa: MIC = 13.40 to 137.43 µM

- Antifungal Activity : The compound also shows antifungal effects, particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate efficacy .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Pharmacokinetic Studies :

- Structure-Activity Relationship (SAR) :

Data Summary Table

| Biological Activity | MIC Range (µM) | Target Organisms |

|---|---|---|

| Antibacterial | ||

| Staphylococcus aureus | 5.64 - 77.38 | Gram-positive |

| Escherichia coli | 2.33 - 156.47 | Gram-negative |

| Pseudomonas aeruginosa | 13.40 - 137.43 | Gram-negative |

| Antifungal | ||

| Candida albicans | 16.69 - 78.23 | Fungal |

| Fusarium oxysporum | 56.74 - 222.31 | Fungal |

Properties

IUPAC Name |

4-bromo-N-(2-cyanophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O2S/c14-11-5-7-12(8-6-11)19(17,18)16-13-4-2-1-3-10(13)9-15/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUDOPHVPJKXJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.